2-(Methylsulfanyl)ethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-(Methylsulfanyl)ethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated aromatic ring, multiple methoxy groups, and a tetrahydropyrimidine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the preparation of the brominated aromatic precursor. The key steps include:
Methoxylation: The addition of methoxy groups to the aromatic ring, which can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Tetrahydropyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-(methylsulfanyl)ethanol to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)ethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Zinc in acetic acid, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated product.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)ethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s brominated aromatic ring and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. Additionally, the tetrahydropyrimidine core may interact with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Ethylsulfanyl)ethyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate .
- 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid .
Uniqueness
2-(Methylsulfanyl)ethyl 4-(3-bromo-4,5-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a brominated aromatic ring, multiple methoxy groups, and a tetrahydropyrimidine core. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H23BrN2O5S |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
2-methylsulfanylethyl 6-(3-bromo-4,5-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23BrN2O5S/c1-10-14(17(22)26-6-7-27-5)15(20-18(23)21(10)2)11-8-12(19)16(25-4)13(9-11)24-3/h8-9,15H,6-7H2,1-5H3,(H,20,23) |
InChI Key |
QUDLIJMINXVINF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C(=C2)Br)OC)OC)C(=O)OCCSC |
Origin of Product |
United States |
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